molecular formula C19H18ClN3O4S B11132601 2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11132601
M. Wt: 419.9 g/mol
InChI Key: NCUCDVCUDKMHTB-UHFFFAOYSA-N
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Description

2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furylmethyl group, and a chloromethoxyphenyl group

Preparation Methods

The synthesis of 2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Furylmethyl Group: This step may involve the alkylation of the thiazole ring with a furylmethyl halide under basic conditions.

    Attachment of the Chloromethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with a chloromethoxyphenyl halide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like ethanol, methanol, or dichloromethane.

Scientific Research Applications

2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in the preparation of various heterocyclic compounds.

    Material Science: The compound’s unique electronic properties may make it suitable for use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and furylmethyl group may play a crucial role in binding to the active site of the target protein, while the chloromethoxyphenyl group may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide include other thiazole derivatives and furylmethyl-substituted compounds. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. For example:

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole are known for their antimicrobial properties.

    Furylmethyl-Substituted Compounds: Compounds like furylmethyl ketones and furylmethyl amines are used in organic synthesis and as intermediates in the preparation of pharmaceuticals.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

2-[acetyl(furan-2-ylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18ClN3O4S/c1-11-17(18(25)22-13-6-7-16(26-3)15(20)9-13)28-19(21-11)23(12(2)24)10-14-5-4-8-27-14/h4-9H,10H2,1-3H3,(H,22,25)

InChI Key

NCUCDVCUDKMHTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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